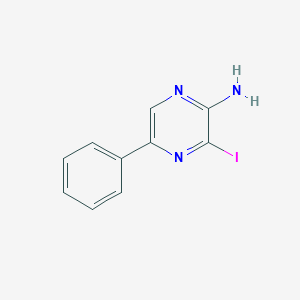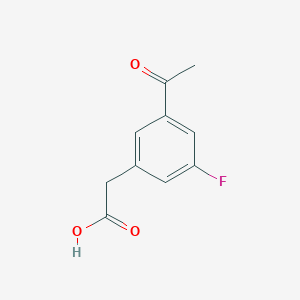
2-(3-Acetyl-5-fluorophenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Acetyl-5-fluorophenyl)acetic acid is an organic compound with the molecular formula C10H9FO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an acetyl group at the 3-position and a fluorine atom at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Acetyl-5-fluorophenyl)acetic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3-fluorophenylacetic acid with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Another method involves the Suzuki-Miyaura coupling reaction, where 3-fluorophenylboronic acid is coupled with an acetyl-substituted aryl halide in the presence of a palladium catalyst and a base. This method allows for the formation of the desired product with high regioselectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation or Suzuki-Miyaura coupling reactions. These methods are optimized for high yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.
化学反应分析
Types of Reactions
2-(3-Acetyl-5-fluorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(3-Carboxy-5-fluorophenyl)acetic acid.
Reduction: 2-(3-Hydroxy-5-fluorophenyl)acetic acid.
Substitution: Products depend on the nucleophile used, such as 2-(3-Acetyl-5-aminophenyl)acetic acid or 2-(3-Acetyl-5-thiolphenyl)acetic acid.
科学研究应用
2-(3-Acetyl-5-fluorophenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern allows for the exploration of new chemical reactivity and synthesis pathways.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving phenylacetic acid derivatives.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(3-Acetyl-5-fluorophenyl)acetic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the acetyl group can influence its metabolic stability and bioavailability.
相似化合物的比较
Similar Compounds
3-Fluorophenylacetic acid: Lacks the acetyl group, making it less reactive in certain chemical transformations.
2-(3-Acetylphenyl)acetic acid: Lacks the fluorine atom, which may reduce its binding affinity and selectivity in biological applications.
2-(3-Acetyl-4-fluorophenyl)acetic acid: The fluorine atom is positioned differently, which can affect its chemical reactivity and biological activity.
Uniqueness
2-(3-Acetyl-5-fluorophenyl)acetic acid is unique due to the specific positioning of the acetyl and fluorine substituents on the phenyl ring. This unique substitution pattern can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
属性
分子式 |
C10H9FO3 |
|---|---|
分子量 |
196.17 g/mol |
IUPAC 名称 |
2-(3-acetyl-5-fluorophenyl)acetic acid |
InChI |
InChI=1S/C10H9FO3/c1-6(12)8-2-7(4-10(13)14)3-9(11)5-8/h2-3,5H,4H2,1H3,(H,13,14) |
InChI 键 |
PTPYBDRQOXUAEN-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=CC(=C1)CC(=O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 7-[[2-(N-penta-2,4-dien-2-ylanilino)pyrimidine-5-carbonyl]amino]heptanoate](/img/structure/B13658302.png)
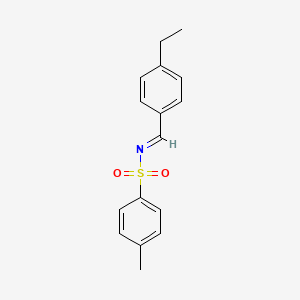
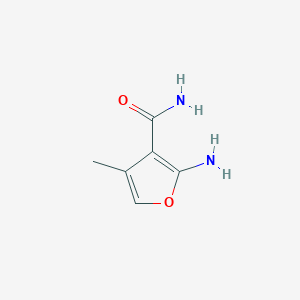
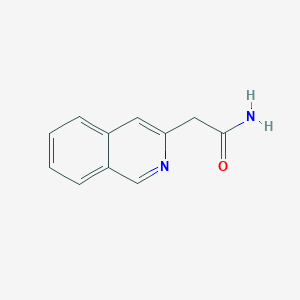
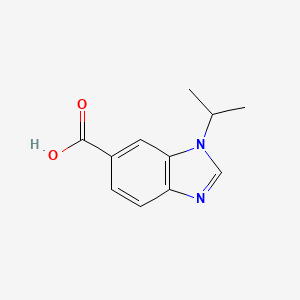
![2-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B13658335.png)
![3-Chlorofuro[3,2-c]pyridin-4-amine](/img/structure/B13658337.png)


![N2,N2',N7,N7'-Tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetraamine](/img/structure/B13658356.png)
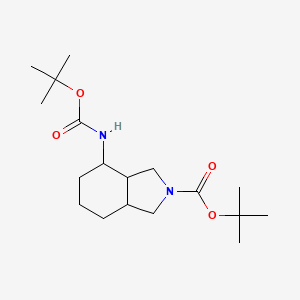
![2-Methyl-4H-naphtho[1,2-D][1,3]oxazin-4-one](/img/structure/B13658367.png)
![2-Chloro-6-methoxy-4-methylbenzo[d]thiazole](/img/structure/B13658376.png)
